5,6-Difluoro-2-methyl-1,3-benzothiazole
Description
5,6-Difluoro-2-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at the 5- and 6-positions and a methyl group at the 2-position. The benzothiazole scaffold is renowned for its diverse biological and material applications, including antimicrobial, anticancer, and optoelectronic properties .
Properties
CAS No. |
170881-41-1 |
|---|---|
Molecular Formula |
C8H5F2NS |
Molecular Weight |
185.192 |
IUPAC Name |
5,6-difluoro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5F2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |
InChI Key |
HCJFVOKQRLZRIJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=C(C=C2S1)F)F |
Synonyms |
Benzothiazole, 5,6-difluoro-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares 5,6-Difluoro-2-methyl-1,3-benzothiazole with structurally related benzothiazole derivatives, emphasizing substituent effects on properties and applications.
Electronic and Steric Effects
- Fluorine Substitution: The 5,6-difluoro configuration increases electronegativity and polarizability, improving interactions with biological targets (e.g., enzymes, DNA) compared to non-fluorinated analogs like 2-phenyl-1,3-benzothiazole .
Research Findings and Trends
- Biological Optimization : Fluorine and methyl groups are increasingly used to balance potency and pharmacokinetics in drug design, as seen in Alzheimer’s PET tracers and sodium channel inhibitors .
- Material Design : Fluorinated benzothiazoles are gaining traction in optoelectronics due to their electron-deficient cores and stability .
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